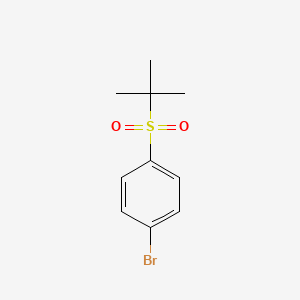

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene

CAS No.:

Cat. No.: VC18032759

Molecular Formula: C10H13BrO2S

Molecular Weight: 277.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrO2S |

|---|---|

| Molecular Weight | 277.18 g/mol |

| IUPAC Name | 1-bromo-4-tert-butylsulfonylbenzene |

| Standard InChI | InChI=1S/C10H13BrO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | BNUMRVHWOZGNCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-bromo-4-(2-methylpropane-2-sulfonyl)benzene, reflects its substitution pattern on the aromatic ring. The tert-butylsulfonyl group (-SO₂C(CH₃)₃) introduces significant steric bulk and polar character, while the bromine atom provides a site for subsequent cross-coupling reactions. Key structural parameters inferred from similar compounds include:

The tert-butylsulfonyl group’s strong electron-withdrawing nature (-I effect) significantly impacts the benzene ring’s reactivity, directing electrophilic substitution to the ortho and para positions relative to the sulfonyl group .

Synthetic Routes and Reaction Chemistry

While no direct synthesis of 1-bromo-4-(2-methylpropane-2-sulfonyl)benzene is documented, plausible routes can be derived from analogous sulfonation and halogenation procedures:

Bromination of Pre-formed Sulfones

Alternative strategies could utilize directed ortho-metalation (DoM) techniques on 4-(tert-butylsulfonyl)toluene derivatives, followed by bromination. This approach benefits from the sulfonyl group’s ability to direct metallation to specific ring positions .

Physicochemical Properties

Key properties extrapolated from structural analogs and computational predictions include:

Thermal Stability

The compound likely decomposes above 250°C, based on the thermal profile of 1-bromo-4-(tert-butyl)-2-iodobenzene (decomposition observed at 303°C) . The sulfonyl group enhances thermal stability compared to simple aryl bromides due to increased molecular rigidity.

Solubility Profile

Predicted solubility parameters suggest:

-

High solubility in polar aprotic solvents (DMF, DMSO)

-

Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃)

These characteristics align with the behavior of 1-bromo-4-tert-butylbenzene, which shows logP = 3.71 and water solubility <0.02 mg/mL .

Applications in Organic Synthesis

The compound’s dual functionality makes it valuable for:

Cross-Coupling Reactions

The bromine atom participates in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Recent advances in transition-metal-free borylation, as demonstrated for aryl bromides , could enable direct conversion to boronic acid derivatives without requiring protecting groups.

Directed C-H Functionalization

The sulfonyl group acts as a directing group for regioselective functionalization. This property has been exploited in the synthesis of poly-substituted aromatics for pharmaceutical applications .

| Hazard Category | Risk Assessment |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Damage | H319: Causes serious eye irritation |

| Respiratory Toxicity | H335: May cause respiratory irritation |

Recommended safety protocols include using nitrile gloves, chemical goggles, and working under fume hoods during large-scale manipulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume